molecular formula C27H18F3N3O5 B15006545 N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B15006545
M. Wt: 521.4 g/mol
InChI Key: KZJWGEPAJQHHLJ-UHFFFAOYSA-N
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Description

N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a unique combination of indole and anthracene structures. The presence of a trifluoromethyl group and a nitro group adds to its chemical diversity, making it an interesting subject for research in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and anthracene moieties.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole or anthracene derivatives.

Scientific Research Applications

N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including potential anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-trifluoromethylindole: Shares the trifluoromethyl group and indole structure.

    9,10-dioxo-9,10-dihydroanthracene: Shares the anthracene core structure.

Uniqueness

N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of indole and anthracene structures, along with the presence of both trifluoromethyl and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C27H18F3N3O5

Molecular Weight

521.4 g/mol

IUPAC Name

N-[2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C27H18F3N3O5/c1-13-14(15-7-4-8-20(22(15)32-13)27(28,29)30)11-12-31-26(36)19-10-9-18-21(23(19)33(37)38)25(35)17-6-3-2-5-16(17)24(18)34/h2-10,32H,11-12H2,1H3,(H,31,36)

InChI Key

KZJWGEPAJQHHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Origin of Product

United States

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